molecular formula C9H10O2 B13786256 Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- CAS No. 67843-62-3

Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn-

Cat. No.: B13786256
CAS No.: 67843-62-3
M. Wt: 150.17 g/mol
InChI Key: ORYDRYMEZOIOGV-UHFFFAOYSA-N
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Description

Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- is a complex organic compound with the molecular formula C9H10O2 and a molecular weight of 150.1745 . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. It is a stereoisomer of Tricyclo(4.2.1.02,5)nonane-3,4-dione, anti-.

Preparation Methods

The synthesis of Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- typically involves multiple steps, including cyclization reactions. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the tricyclic core.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- has several scientific research applications:

Mechanism of Action

The mechanism by which Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s rigid tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application .

Comparison with Similar Compounds

Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- can be compared with other similar compounds, such as:

The uniqueness of Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- lies in its specific stereochemistry and the presence of the dione functional groups, which contribute to its diverse reactivity and applications.

Properties

CAS No.

67843-62-3

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

tricyclo[4.2.1.02,5]nonane-3,4-dione

InChI

InChI=1S/C9H10O2/c10-8-6-4-1-2-5(3-4)7(6)9(8)11/h4-7H,1-3H2

InChI Key

ORYDRYMEZOIOGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)C3=O

Origin of Product

United States

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